molecular formula C16H12ClNO B2696280 2-Chloro-7-methoxy-4-phenylquinoline CAS No. 170879-12-6

2-Chloro-7-methoxy-4-phenylquinoline

Cat. No.: B2696280
CAS No.: 170879-12-6
M. Wt: 269.73
InChI Key: MENDVTKIYKLBNT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-methoxy-4-phenylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent like nitrobenzene under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are chosen to enhance reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-methoxy-4-phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: 2-Amino-7-methoxy-4-phenylquinoline.

    Oxidation: 2-Chloro-7-hydroxy-4-phenylquinoline.

    Reduction: 2-Chloro-7-methoxy-4-phenyl-1,2-dihydroquinoline.

Mechanism of Action

The mechanism of action of 2-Chloro-7-methoxy-4-phenylquinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets can vary depending on the specific application and context.

Properties

IUPAC Name

2-chloro-7-methoxy-4-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c1-19-12-7-8-13-14(11-5-3-2-4-6-11)10-16(17)18-15(13)9-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENDVTKIYKLBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=N2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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